4-(4-bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine
Overview
Description
4-(4-bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a bromophenyl group attached to the imidazole ring, which is further substituted with two methyl groups and an amine group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and material science.
Mechanism of Action
Target of Action
Similar compounds have been reported to interact withAcetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
It is suggested that similar compounds may inhibit ache activity, affecting normal nerve pulses’ transmission in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Biochemical Pathways
It is known that compounds affecting ache can influence thecholinergic nervous system . This can lead to an increase in acetylcholine in the synaptic cleft, resulting in continuous stimulation of the post-synaptic membrane .
Pharmacokinetics
The lipophilic character of similar compounds, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .
Result of Action
Similar compounds have been reported to cause significant reduction in ache levels compared to untreated control groups .
Biochemical Analysis
Biochemical Properties
4-(4-bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their activity. For instance, it may interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . The binding of this compound to acetylcholinesterase can lead to changes in enzyme activity, affecting neurotransmission and other related processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of acetylcholinesterase in the cholinergic nervous system, leading to changes in nerve impulse transmission . Additionally, this compound may impact oxidative stress levels within cells, influencing the production of reactive oxygen species and subsequent cellular damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to enzymes such as acetylcholinesterase, altering their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time when exposed to certain environmental factors . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, indicating potential changes in cellular metabolism and gene expression over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Understanding the dosage-dependent effects of this compound is essential for determining its therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further influence biochemical reactions . Additionally, this compound may affect the levels of key metabolites, such as reactive oxygen species, impacting cellular redox balance and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound may interact with membrane transporters, facilitating its uptake into cells and subsequent distribution to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function, potentially affecting cellular processes such as signal transduction and gene expression .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to mitochondria, where it can influence mitochondrial function and energy metabolism . The specific localization of this compound within cells can determine its effects on cellular processes and overall cellular health .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde, methylamine, and glyoxal.
Formation of Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving the condensation of 4-bromobenzaldehyde with glyoxal and methylamine under acidic conditions.
Substitution Reactions: The resulting intermediate undergoes further substitution reactions to introduce the methyl groups and the amine group at the desired positions on the imidazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and pH, are carefully optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(4-bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Phenyl-substituted imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of antimicrobial and anticancer drugs.
Material Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It is investigated for its interactions with biological targets, such as enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
4-bromophenyl derivatives: These include compounds like 4-bromophenol and 4-bromoanisole.
Imidazole derivatives: Compounds such as 1,2-dimethylimidazole and 4-phenylimidazole.
Uniqueness
4-(4-bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine is unique due to the specific combination of the bromophenyl group and the dimethyl-substituted imidazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(4-bromophenyl)-2,3-dimethylimidazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3/c1-7-14-10(11(13)15(7)2)8-3-5-9(12)6-4-8/h3-6H,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCWGTUUTGHKPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1C)N)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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